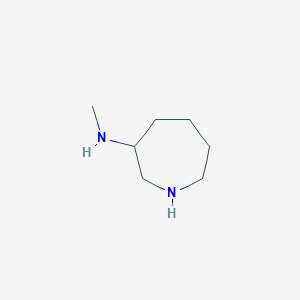

N-metilacepan-3-amina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

UK-5099 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como una herramienta para estudiar el transporte y metabolismo mitocondrial de piruvato.

Biología: Investigado por su papel en el metabolismo celular y la producción de energía.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de UK-5099 implica la reacción de 1-fenilindol con ácido cianoacético en presencia de una base, seguida de la adición de un grupo acrilato. Las condiciones de reacción típicamente incluyen:

Base: Hidróxido de sodio o carbonato de potasio

Solvente: Dimetilformamida o dimetilsulfóxido

Temperatura: 60-80°C

Tiempo de Reacción: 12-24 horas

Métodos de Producción Industrial

La producción industrial de UK-5099 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Reactores a gran escala: Para manejar el mayor volumen de reactivos

Monitoreo continuo: Para garantizar condiciones de reacción óptimas

Purificación: Usando técnicas como la recristalización o la cromatografía para obtener UK-5099 de alta pureza

Análisis De Reacciones Químicas

Tipos de Reacciones

UK-5099 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: En presencia de agentes oxidantes, UK-5099 puede formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir UK-5099 en sus formas reducidas.

Sustitución: Diversas reacciones de sustitución pueden modificar los grupos indol o acrilato.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio

Reactivos de Sustitución: Halogenos, agentes alquilantes

Principales Productos Formados

Derivados Oxidados: Formados a través de reacciones de oxidación

Formas Reducidas: Resultantes de reacciones de reducción

Compuestos Sustituidos: Producidos a través de reacciones de sustitución

Mecanismo De Acción

UK-5099 ejerce sus efectos inhibiendo el transportador mitocondrial de piruvato. Se une al transportador de forma covalente reversible, bloqueando la entrada de piruvato en las mitocondrias. Esta inhibición debilita la fosforilación oxidativa mitocondrial y desencadena la glucólisis aeróbica, lo que lleva a un metabolismo celular alterado .

Comparación Con Compuestos Similares

Compuestos Similares

MSDC-0160: Otro inhibidor del transportador mitocondrial de piruvato con propiedades similares.

JXL001: Un compuesto con una estructura similar pero un perfil de actividad diferente.

Singularidad de UK-5099

UK-5099 es único debido a su potente efecto inhibidor sobre el transportador mitocondrial de piruvato y su capacidad para inducir cambios significativos en el metabolismo celular. Su estructura permite una unión específica al transportador, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

Azepan-3-yl-methyl-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

Azepan-3-yl-methyl-amine features an azepane ring, which is a seven-membered saturated heterocyclic compound. The presence of the amine group contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

This simple structure allows for various substitutions that can enhance its biological activity.

Biological Activity Overview

The biological activity of Azepan-3-yl-methyl-amine has been investigated in several studies, focusing on its interactions with specific molecular targets. Key findings include:

- Antimicrobial Properties : Compounds containing azepane structures have shown promising antimicrobial activity against various pathogens. Studies suggest that modifications to the azepane ring can enhance this effect.

- Neuropharmacological Effects : Research indicates potential applications in the treatment of neurological disorders, particularly through modulation of neurotransmitter systems.

- Enzyme Inhibition : Azepan derivatives have been identified as inhibitors of certain enzymes, which could lead to therapeutic applications in conditions like cancer or inflammation.

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the azepane structure affect biological activity. For example:

| Compound | K(i) (nM) | Oral Bioavailability (%) | In Vivo Clearance (mL/min/kg) |

|---|---|---|---|

| Azepan-3-yl-methyl-amine | 0.16 | 42 | 49.2 |

| Modified Azepane A | 0.041 | 89 | 19.5 |

These data highlight that specific substitutions can significantly enhance potency and pharmacokinetic properties, making them more suitable for therapeutic use .

Case Studies

- Cathepsin K Inhibitors : A study evaluated azepane derivatives as cathepsin K inhibitors, showing that certain modifications resulted in high potency (K(i) = 0.041 nM) and favorable pharmacokinetics in rat models. These findings suggest a potential role in treating diseases characterized by excessive bone resorption .

- Neurotransmitter Modulation : Another study explored the effects of azepane derivatives on neurotransmitter receptors, revealing that certain compounds exhibited selective binding affinities that could influence mood and cognition.

- Antimicrobial Activity : Research documented the antimicrobial effects of azepane-containing compounds against resistant bacterial strains, indicating their potential as new antibiotics .

The mechanisms through which Azepan-3-yl-methyl-amine exerts its biological effects are still under investigation but are believed to involve:

- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS) may lead to altered neurotransmission.

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in disease pathways.

Propiedades

IUPAC Name |

N-methylazepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROOBNKHDZYDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373427 | |

| Record name | Azepan-3-yl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124695-93-8 | |

| Record name | Azepan-3-yl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124695-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.